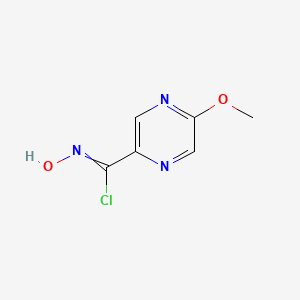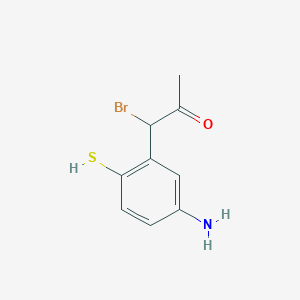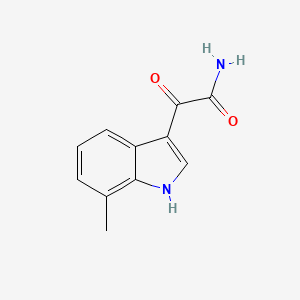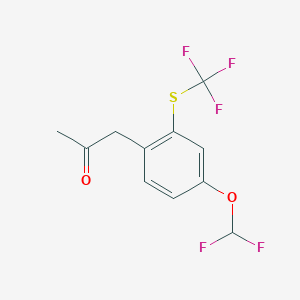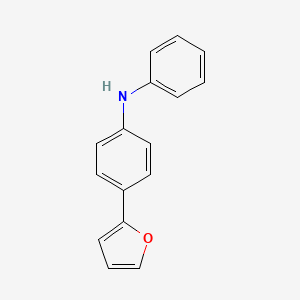
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-amine or similar derivatives.
Oxidation: Formation of 3-(2-ethoxy-6-(carboxy)phenyl)propan-2-one.
Reduction: Formation of 1-bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with different functional groups.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Shares the bromine and hydroxymethyl groups but differs in the position of the ethoxy group.
Uniqueness
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
1-bromo-3-[2-ethoxy-6-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-2-16-12-5-3-4-9(8-14)11(12)6-10(15)7-13/h3-5,14H,2,6-8H2,1H3 |
Clave InChI |
VLFXHMQCJTZHAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1CC(=O)CBr)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


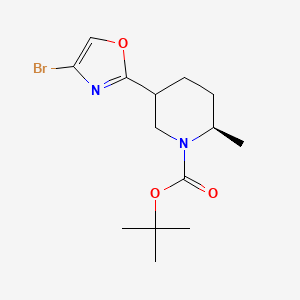
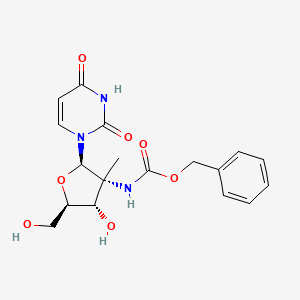




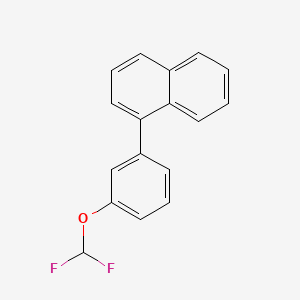
![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
